

3'-Methyl[1,1'-biphenyl]-4-amine chemical properties

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Compound of Interest

Compound Name: 3'-Methyl[1,1'-biphenyl]-4-amine

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An In-Depth Technical Guide to the Chemical Properties and Applications of **3'-Methyl[1,1'-biphenyl]-4-amine**

Introduction

3'-Methyl[1,1'-biphenyl]-4-amine is an aromatic amine featuring a biphenyl scaffold, a structural motif of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its chemical properties, spectroscopic profile, synthesis, and potential applications, with a particular focus on its relevance to researchers in drug development. The presence of the primary amine offers a reactive handle for further chemical modification, while the biphenyl core provides a rigid, well-defined three-dimensional structure. The strategic placement of a methyl group on the 3'-position can profoundly influence the molecule's conformational behavior, metabolic stability, and biological activity, a concept often referred to as the "magic methyl" effect in drug design.^{[1][2]} This document serves as a detailed resource, grounding key claims in authoritative references and providing practical experimental insights.

Core Chemical and Physical Properties

The fundamental identity of a chemical compound is defined by its structure and resulting physical properties. **3'-Methyl[1,1'-biphenyl]-4-amine** is a derivative of 4-aminobiphenyl, distinguished by a methyl substituent on the meta-position of the second phenyl ring.^[3] This substitution pattern is crucial as it avoids the steric hindrance that would be present in an ortho-substituted analogue, while still imparting significant electronic and conformational effects.

Figure 1: Chemical Structure of 3'-Methyl[1,1'-biphenyl]-4-amine

Property	Value	Source
IUPAC Name	3'-Methyl-[1,1'-biphenyl]-4-amine	[3]
CAS Number	15776-56-4	[3]
Molecular Formula	C ₁₃ H ₁₃ N	[3]
Molecular Weight	183.25 g/mol	[3][4]
Appearance	Solid (predicted)	
XLogP3	3.4	[3]
Hydrogen Bond Donor Count	1	[3]
Hydrogen Bond Acceptor Count	1	[3]
Rotatable Bond Count	1	[3]

Spectroscopic Profile

Spectroscopic analysis is essential for structural verification and purity assessment. While a dedicated experimental spectrum for this specific isomer is not readily available in public databases, its profile can be reliably predicted based on well-established principles of organic spectroscopy.[5][6]

Technique	Expected Features
^1H NMR	<p>~2.3-2.4 ppm (s, 3H): Methyl (CH_3) protons.</p> <p>~3.5-4.5 ppm (br s, 2H): Amine (NH_2) protons; signal is often broad and its chemical shift is concentration-dependent. Exchange with D_2O would cause this signal to disappear.[5]</p> <p>~6.7-7.6 ppm (m, 8H): Aromatic protons. The complex multiplet pattern arises from the two distinct, coupled spin systems of the substituted phenyl rings.</p>
^{13}C NMR	<p>~21-22 ppm: Methyl (CH_3) carbon.</p> <p>~115-150 ppm: Aromatic carbons. Twelve distinct signals are expected due to the molecule's asymmetry. The carbon bearing the amino group (C_4) will be shifted upfield (~115 ppm), while the ipso-carbons of the biphenyl bond (C_1, C_1') will be downfield.</p>
Infrared (IR)	<p>~3350 & 3450 cm^{-1}: Two distinct, sharp-to-medium peaks corresponding to the symmetric and asymmetric N-H stretching of a primary amine.[5]</p> <p>~3000-3100 cm^{-1}: Aromatic C-H stretching.</p> <p>~1600-1620 cm^{-1}: N-H bending (scissoring) vibration.</p> <p>~1450-1580 cm^{-1}: Aromatic C=C ring stretching vibrations.</p> <p>~1250-1340 cm^{-1}: Aromatic C-N stretching.[5]</p>
Mass Spectrometry (EI-MS)	<p>m/z 183: Molecular ion (M^+) peak, which should be prominent. The odd molecular weight is consistent with the Nitrogen Rule, indicating the presence of a single nitrogen atom.[5]</p> <p>Key Fragments: Loss of H^\bullet (m/z 182), loss of CH_3^\bullet (m/z 168), and cleavage of the biphenyl bond could lead to fragments corresponding to the individual substituted phenyl cations.</p>

Synthesis and Reactivity

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling

The most robust and widely adopted method for constructing the biphenyl core is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7] This approach offers high yields, functional group tolerance, and readily available starting materials. The key transformation involves coupling an aryl halide with an arylboronic acid. For **3'-Methyl[1,1'-biphenyl]-4-amine**, a logical disconnection points to 4-bromoaniline (or a protected version) and 3-methylphenylboronic acid as ideal coupling partners.

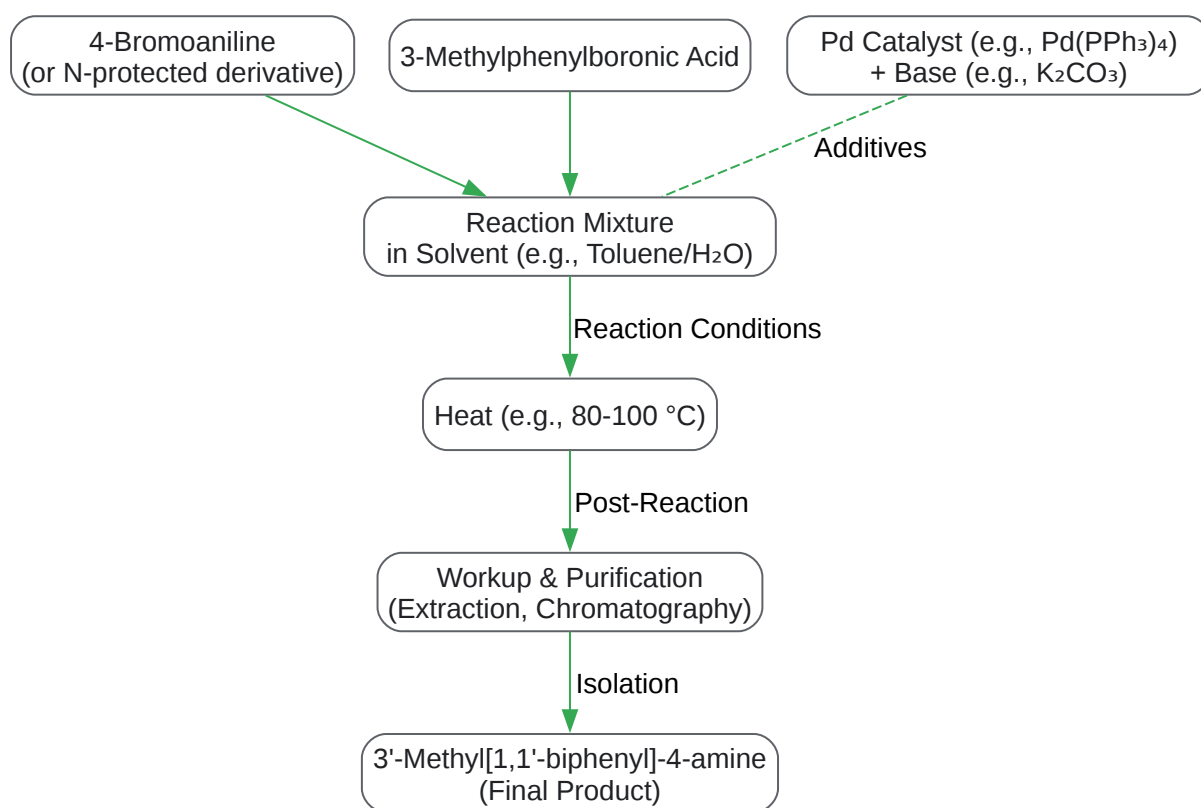


Figure 2: Suzuki-Miyaura Synthesis Workflow

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Figure 2: Suzuki-Miyaura Synthesis Workflow

Detailed Experimental Protocol (Representative)

Causality: The use of an N-protected aniline, such as with a Boc group, is often advisable to prevent side reactions involving the amine, such as N-arylation, which can poison the palladium catalyst. A mild inorganic base like potassium carbonate is sufficient to facilitate the transmetalation step of the catalytic cycle. A biphasic solvent system (e.g., toluene/water or dioxane/water) is commonly used to dissolve both the organic substrates and the inorganic base.

- **Vessel Preparation:** To an oven-dried Schlenk flask, add 4-bromoaniline (1.0 eq), 3-methylphenylboronic acid (1.1 eq), and potassium carbonate (2.5 eq).
- **Inert Atmosphere:** Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen, which can degrade the catalyst.
- **Solvent and Catalyst Addition:** Add degassed toluene and water (e.g., in a 4:1 ratio). To this stirred suspension, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) ($\text{Pd(PPh}_3)_4$, 1-3 mol%).^[7]
- **Reaction:** Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 6-18 hours).
- **Workup:** Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
- **Purification:** Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure **3'-Methyl[1,1'-biphenyl]-4-amine**.

Chemical Reactivity

The reactivity of **3'-Methyl[1,1'-biphenyl]-4-amine** is dominated by the primary aromatic amine.

- **N-Functionalization:** The amine can be readily acylated, alkylated, or used in reductive amination protocols. It can also be converted to a diazonium salt, a versatile intermediate for introducing a wide range of functional groups (e.g., -OH, -CN, -halogens) via Sandmeyer-type reactions.
- **Electrophilic Aromatic Substitution:** The amino group is a powerful activating, ortho-, para-directing group. Electrophilic substitution (e.g., halogenation, nitration) will preferentially occur at the C3 and C5 positions of the amine-bearing ring.

Relevance in Drug Discovery and Materials Science

Aromatic amines and biphenyl structures are privileged scaffolds in modern drug discovery.[8] They are found in numerous FDA-approved drugs and clinical candidates.

- **Scaffold for Bioactive Molecules:** The biphenyl core acts as a rigid linker, positioning substituents in a well-defined spatial orientation for optimal interaction with biological targets like enzymes or receptors.[9] The amine serves as a crucial hydrogen bond donor or a point for attaching other pharmacophoric elements.
- **The "Magic Methyl" Effect:** Introducing a methyl group can have surprisingly potent effects on a molecule's properties.[1] In the case of **3'-Methyl[1,1'-biphenyl]-4-amine**, the methyl group can:
 - **Improve Metabolic Stability:** It can block a potential site of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[2]
 - **Enhance Binding Affinity:** The methyl group can fill a small hydrophobic pocket in a protein's active site, increasing binding potency through favorable van der Waals interactions.[1]
 - **Modulate Physicochemical Properties:** It increases lipophilicity (as shown by the XLogP3 value), which can influence cell permeability and oral absorption.[2]
- **Intermediate for Advanced Materials:** Biphenyl amines are precursors for synthesizing electroactive polymers, liquid crystals, and other functional materials where the electronic properties of the conjugated system are exploited.

Safety, Toxicology, and Handling

This is a compound of significant toxicological concern and must be handled with extreme caution.

The parent compound, 4-aminobiphenyl, is a well-documented and potent human carcinogen. [10] The International Agency for Research on Cancer (IARC) classifies 4-aminobiphenyl as a Group 1 carcinogen, meaning it is carcinogenic to humans, specifically causing cancer of the urinary bladder.[11][12]

- **Mechanism of Carcinogenicity:** The toxicity of 4-aminobiphenyl arises from its metabolic activation in the liver by cytochrome P450 enzymes to N-hydroxy intermediates. These intermediates are transported to the bladder, where under acidic conditions they can form highly reactive nitrenium ions that bind covalently to DNA, forming DNA adducts.[10][11] These adducts lead to mutations and are the initiating event in carcinogenesis.
- **Presumed Hazard:** Due to its structural similarity, **3'-Methyl[1,1'-biphenyl]-4-amine** must be presumed to be a carcinogen and handled accordingly. The presence of the methyl group is unlikely to mitigate the primary mechanism of toxicity associated with the aromatic amine.
- **Handling Precautions:**
 - **Engineering Controls:** All handling of the solid or solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.
 - **Personal Protective Equipment (PPE):** Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles at all times.
 - **Exposure Routes:** Primary aromatic amines can be readily absorbed through the skin.[13] Avoid all direct contact.
 - **Disposal:** Dispose of all waste as hazardous chemical waste in accordance with institutional and local regulations.

Hazard Class	Statement
Acute Toxicity, Oral	H302: Harmful if swallowed
Skin Irritation	H315: Causes skin irritation
Eye Irritation	H319: Causes serious eye irritation
Specific Target Organ Toxicity	H335: May cause respiratory irritation
Carcinogenicity	Presumed Carcinogen (based on 4-aminobiphenyl)

Conclusion

3'-Methyl[1,1'-biphenyl]-4-amine is a synthetically accessible compound with a chemical profile that makes it a valuable building block for research in drug discovery and materials science. Its biphenyl scaffold, reactive amine handle, and strategically placed methyl group offer a compelling combination of features for molecular design. However, its utility is inextricably linked to its significant potential toxicity. The known carcinogenicity of its parent compound, 4-aminobiphenyl, mandates that all work with this substance be performed with stringent safety protocols to prevent exposure. For the informed researcher, it represents a tool of high potential, provided it is handled with the respect its hazardous nature demands.

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